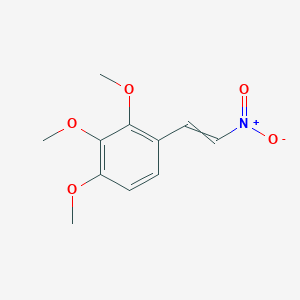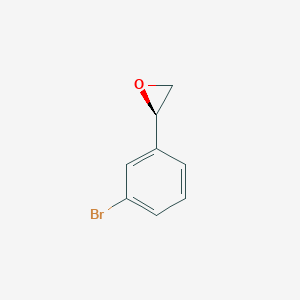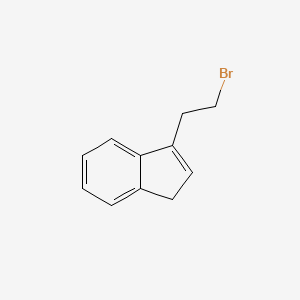
1-Bromo-2-(3-indenyl)ethane
Übersicht
Beschreibung
1-Bromo-2-(3-indenyl)ethane is a halogenated heterocyclic compound with the molecular formula C10H9Br. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an indene ring. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The bromine atom in this compound makes it a versatile intermediate in organic synthesis, particularly in the formation of various indene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-indenyl)ethane typically involves the bromination of 1H-indene. One common method is the reaction of 1H-indene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(3-indenyl)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new indene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azidoethyl-indene or thioethyl-indene.
Oxidation: Formation of indene-2-carboxaldehyde or indene-2-carboxylic acid.
Reduction: Formation of 3-ethyl-1H-indene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(3-indenyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(3-indenyl)ethane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromoethyl)-1H-indole: Similar structure but contains an indole ring instead of an indene ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene ring.
1-Bromo-3,3-bis(2-bromoethyl)alkanes: Contains multiple bromoethyl groups and an alkane backbone.
Uniqueness
1-Bromo-2-(3-indenyl)ethane is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
52001-48-6 |
|---|---|
Molekularformel |
C11H11Br |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-1H-indene |
InChI |
InChI=1S/C11H11Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2 |
InChI-Schlüssel |
KKZPDPNTMKHMNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C21)CCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
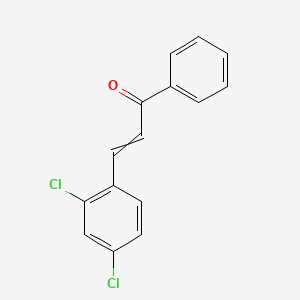
![1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B8642717.png)
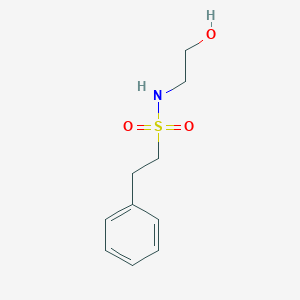
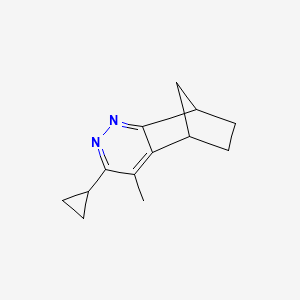
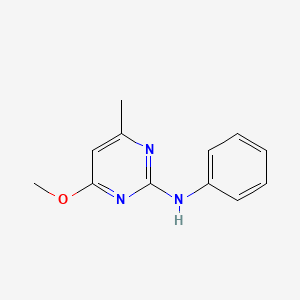
![4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride](/img/structure/B8642736.png)
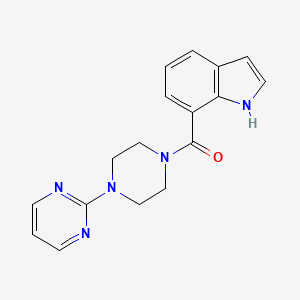
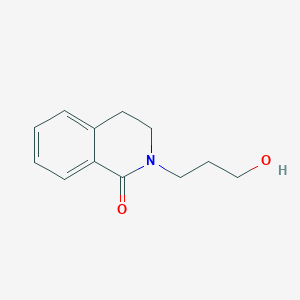
![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)
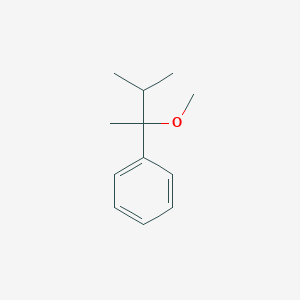
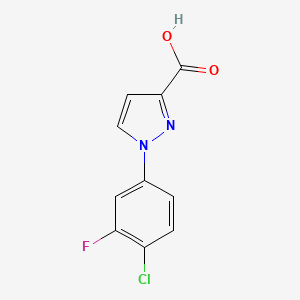
![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)
